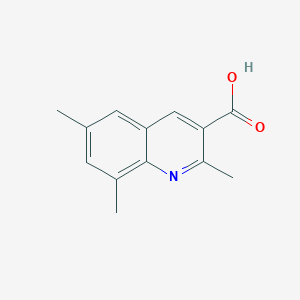

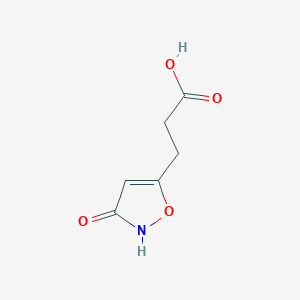

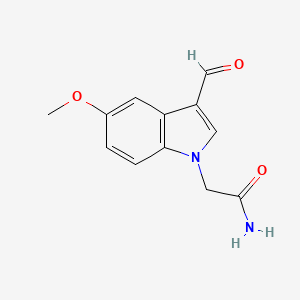

![molecular formula C12H10ClFN2OS B1307106 2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide CAS No. 842954-82-9](/img/structure/B1307106.png)

2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related thiazole-containing acetamide derivatives has been reported using different electrophilic building blocks. For instance, the synthesis of thiazolo[3,2-a]pyrimidinone products was achieved using N-aryl-2-chloroacetamides, which act as doubly electrophilic components, leading to acceptable product yields and the elimination of by-products such as aniline or 2-aminobenzothiazole . Another study reported the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which involved the reaction of 2-aminobenzothiazole with chloroacetyl chloride, hydrazine hydrate, and 4,7-dichloroquinoline . These methods highlight the versatility of acetamide derivatives in forming novel heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been confirmed through various analytical techniques, including spectral studies and X-ray crystallography. For example, the crystal structure of a related compound, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, was elucidated using NMR spectroscopy and X-ray diffraction, providing detailed information about the molecular geometry and confirming the identity of the synthesized compound . Another study on 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide revealed the orientation of the chlorophenyl ring with respect to the thiazole ring and the presence of intermolecular interactions in the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of electrophilic centers, which can undergo various chemical transformations. The studies provided do not detail specific reactions of 2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide, but they do illustrate the reactivity of similar compounds. For instance, the synthesis of thiazolo[3,2-a]pyrimidinones involves the formation of ring structures, indicating the potential for cyclization reactions in the presence of suitable nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are characterized by spectroscopic techniques such as LCMS, IR, and NMR spectroscopy. These methods provide information on the molecular weight, functional groups, and structural features of the compounds. The antibacterial activity of some acetamide derivatives has been tested, showing a broad spectrum of activity against various microorganisms . Additionally, the cytotoxicity of novel acetamide derivatives has been evaluated on different human leukemic cell lines, with some compounds exhibiting significant cytotoxic effects .

科学的研究の応用

Anticancer Properties

2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide and its derivatives have been explored for their anticancer potential. One study synthesized various derivatives of this compound and tested them against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line. The study found that certain derivatives exhibited selective cytotoxicity and induced apoptosis in cancer cells, although not as effectively as the standard drug, cisplatin (Evren et al., 2019).

Local Anesthetic Activities

Research has been conducted on 2-aminothiazole and 2-aminothiadiazole derivatives of this compound, assessing their local anesthetic properties using the rat sciatic nerve model. This study suggests potential applications of these derivatives as local anesthetics (Badiger et al., 2012).

Anti-inflammatory Activity

A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and evaluated their anti-inflammatory activity. Some derivatives showed significant anti-inflammatory effects, indicating potential therapeutic applications in this area (Sunder & Maleraju, 2013).

Antimicrobial Activity

Another application area is in antimicrobial treatments. A series of derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide were synthesized and screened for antimicrobial activity against bacteria and fungi, indicating their potential use in treating infections (Badiger et al., 2013).

作用機序

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Pharmacokinetics

The compound’s solubility and other physical properties may influence its bioavailability .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .

特性

IUPAC Name |

2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2OS/c1-7-11(8-2-4-9(14)5-3-8)16-12(18-7)15-10(17)6-13/h2-5H,6H2,1H3,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDMQVONPAXBJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)CCl)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

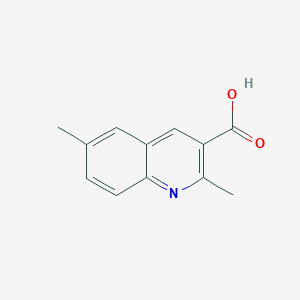

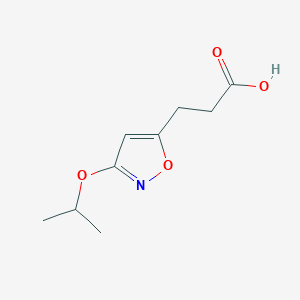

![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)

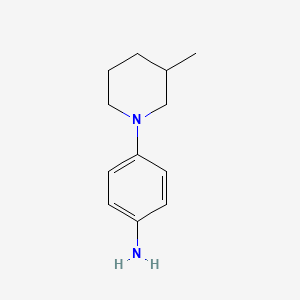

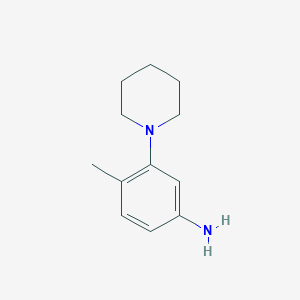

![1-[2-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1307055.png)

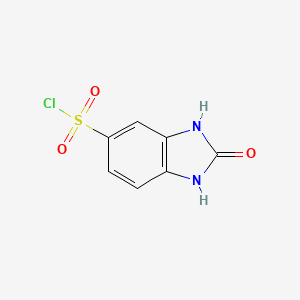

![3-[4-(Methylsulfamoyl)phenyl]propanoic acid](/img/structure/B1307071.png)

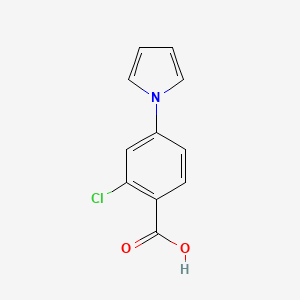

![(2,4-Dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1307078.png)